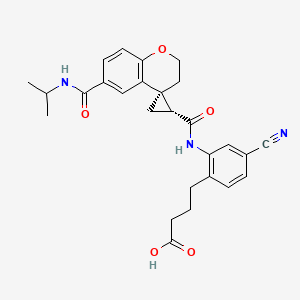

EP4 receptor antagonist 2

Description

BMS-986310 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

CAS No. |

1965316-82-8 |

|---|---|

Molecular Formula |

C27H29N3O5 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

4-[4-cyano-2-[[(1'R,4S)-6-(propan-2-ylcarbamoyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]amino]phenyl]butanoic acid |

InChI |

InChI=1S/C27H29N3O5/c1-16(2)29-25(33)19-8-9-23-20(13-19)27(10-11-35-23)14-21(27)26(34)30-22-12-17(15-28)6-7-18(22)4-3-5-24(31)32/h6-9,12-13,16,21H,3-5,10-11,14H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)/t21-,27-/m0/s1 |

InChI Key |

QSRLBYGDVFRMPT-IDISGSTGSA-N |

Isomeric SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)OCC[C@]23C[C@H]3C(=O)NC4=C(C=CC(=C4)C#N)CCCC(=O)O |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)OCCC23CC3C(=O)NC4=C(C=CC(=C4)C#N)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EP4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Prostaglandin E2 (PGE2) receptor 4 (EP4) antagonists. It delves into the intricate signaling pathways of the EP4 receptor, the molecular basis of its antagonism, and the experimental methodologies used to characterize these compounds. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the EP4 receptor.

The EP4 Receptor and its Physiological Roles

The EP4 receptor is a G-protein coupled receptor (GPCR) that is one of four subtypes of receptors for PGE2, a potent lipid mediator involved in a myriad of physiological and pathological processes. The activation of the EP4 receptor by its endogenous ligand, PGE2, triggers a cascade of intracellular signaling events that play crucial roles in inflammation, pain, immune responses, bone metabolism, and cancer progression.

The Core Mechanism of Action of EP4 Receptor Antagonists

EP4 receptor antagonists are small molecule inhibitors that competitively bind to the EP4 receptor, thereby preventing its activation by PGE2. This blockade of PGE2-EP4 receptor signaling forms the basis of their therapeutic potential in a variety of diseases. By inhibiting the downstream effects of PGE2, these antagonists can effectively modulate inflammatory responses, alleviate pain, and inhibit tumor growth and metastasis.

Signaling Pathways of the EP4 Receptor

The binding of PGE2 to the EP4 receptor initiates a complex network of intracellular signaling pathways. The primary and most well-characterized pathway is the canonical Gs-cAMP-PKA pathway. However, evidence also points to the involvement of alternative, non-canonical pathways.

The Canonical Gs-cAMP-PKA Signaling Pathway

Upon PGE2 binding, the EP4 receptor couples to the stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

A Technical Guide to the EP4 Receptor Antagonist Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor (GPCR) for prostaglandin E2 (PGE2), a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and carcinogenesis.[1][2] Consequently, the development of selective EP4 receptor antagonists represents a promising therapeutic strategy.[3] This guide provides an in-depth overview of the complex signaling pathways governed by the EP4 receptor, the mechanism of action of its antagonists, key quantitative pharmacological data, and detailed experimental protocols for characterizing these compounds.

The EP4 Receptor Signaling Cascade

The EP4 receptor, upon activation by its endogenous ligand PGE2, initiates multiple intracellular signaling cascades. Unlike other EP receptors, EP4 signaling is diverse, coupling to both canonical and non-canonical pathways to regulate cellular function.[4][5]

Canonical Gαs-cAMP Pathway

The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[6][7]

-

Activation: Binding of PGE2 to the EP4 receptor induces a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit.[7]

-

Adenylyl Cyclase (AC) Stimulation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

-

Downstream Effectors: The elevation of intracellular cAMP leads to the activation of several downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits which then phosphorylate various cellular proteins, including the transcription factor cAMP Response Element-Binding Protein (CREB).[2][8][9]

-

Exchange Protein Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine nucleotide exchange factor involved in various cellular processes.[2][4]

-

Non-Canonical Signaling Pathways

Emerging evidence indicates that EP4 can also signal through pathways independent of Gαs, adding layers of complexity to its biological functions.[4][10]

-

Gαi Coupling: The EP4 receptor can couple to the inhibitory G-protein, Gαi, which can antagonize the Gαs pathway by inhibiting adenylyl cyclase activity.[6][8][11]

-

PI3K/Akt Pathway: EP4 activation can stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a crucial pathway for promoting cell survival and proliferation.[2][10][12] This activation can be mediated by Gαi or through other mechanisms.[4][8]

-

β-Arrestin and EGFR Transactivation: Following agonist binding, the EP4 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[2] This phosphorylation promotes the recruitment of β-arrestin, which not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling proteins.[2] This can lead to the activation of c-Src kinase, which in turn transactivates the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the ERK/MAPK signaling cascade.[2][13]

References

- 1. Grapiprant: Uses, Side effects and Mechanism of action_Chemicalbook [chemicalbook.com]

- 2. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]

- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of EP4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of antagonists targeting the E-type prostanoid receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of prostaglandin E2 (PGE2) signaling, playing a crucial role in inflammation, pain, and cancer progression. Consequently, the development of selective EP4 antagonists is a significant area of therapeutic research.[1] This document details the diverse chemical scaffolds of EP4 antagonists, their associated biological activities, and the experimental protocols used for their characterization.

EP4 Receptor Signaling Pathways

The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon activation by its endogenous ligand PGE2, the receptor stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This elevation in cAMP activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac).[3][4][5]

However, the signaling cascade of the EP4 receptor is more complex, as it can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and subsequently reduces cAMP levels.[3][4][5] Furthermore, EP4 receptor activation can trigger downstream signaling through pathways independent of cAMP, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways.[3][4]

Below is a diagram illustrating the major signaling pathways associated with the EP4 receptor.

EP4 Receptor Signaling Cascade

Structure-Activity Relationship of EP4 Antagonists

The development of EP4 antagonists has led to the exploration of a wide array of chemical scaffolds. The following tables summarize the quantitative SAR data for several key classes of these compounds.

Indole-2-Carboxamide Derivatives

A series of indole-2-carboxamide derivatives have been identified as potent and selective EP4 antagonists. The SAR studies on this scaffold have revealed key structural features that govern their activity.[6][7][8]

| Compound | R1 | R2 | R3 | hEP4 IC50 (nM) | Ref |

| 1 | H | H | (S)-CH(CH3)CO2H | 47.1 | [6] |

| 2 | 5-F | H | (S)-CH(CH3)CO2H | 60.2 | [6] |

| 3 | H | 4-F | (S)-CH(CH3)CO2H | 4.3 | [6] |

| 4 | H | 4-Cl | (S)-CH(CH3)CO2H | 10.1 | [6] |

| 5 | H | 4-CH3 | (S)-CH(CH3)CO2H | 25.6 | [6] |

Data from[6]

1H-1,2,3-Triazole-Based Derivatives

Small molecule compounds based on a 1H-1,2,3-triazole scaffold have been investigated for their potential to induce articular cartilage regeneration via EP4 antagonism.[9]

| Compound | R Group | Col2a1 Expression (Fold Change) | Mmp3 Expression (Fold Change) | Ref |

| HL-43 | 4-(trifluoromethyl)phenyl | 2.5 | 0.4 | [9] |

| HL-66 | 3,4-dichlorophenyl | 2.2 | 0.5 | [9] |

Data from[9]

Diverse Scaffolds

A variety of other chemical scaffolds have also been explored for their EP4 antagonistic activity, demonstrating the diverse chemical space available for targeting this receptor.

| Compound ID | Scaffold Type | hEP4 IC50 (nM) | Selectivity vs EP1, EP2, EP3 | Ref |

| L001 | Carboxamido-benzoic acid | 1.47 | >600-fold | [10][11] |

| Compound 36 | Indole-2-carboxamide | 4.3 | >1000-fold | [6] |

| Grapiprant (CJ-023,423) | Sulfonamide | ~13 | High | [1] |

| E7046 | Not specified | 13.5 | High | [6] |

Experimental Protocols

The characterization of EP4 receptor antagonists relies on a suite of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for EP4 Receptor

This assay is used to determine the binding affinity of a test compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

[3H]-PGE2 (Radioligand)

-

Unlabeled PGE2 (for non-specific binding determination)

-

Test compounds

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hEP4 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.[12]

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Cell culture medium

-

PGE2 (Agonist)

-

Test compounds

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Procedure:

-

Cell Seeding:

-

Seed HEK293-hEP4 cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with varying concentrations of the test compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation:

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (HTRF, ELISA, etc.).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal PGE2-induced cAMP production.[12]

-

Prostanoid Receptor Selectivity Assays

To determine the selectivity of an EP4 antagonist, competitive radioligand binding assays are performed against other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP).[13]

Methodology: The protocol is similar to the EP4 radioligand binding assay described in section 3.1, with the following modifications:

-

Cell Lines: Use cell lines stably expressing the respective human prostanoid receptors (e.g., HEK293-hEP1, CHO-hEP2, etc.).[13]

-

Radioligands: Utilize specific radioligands for each receptor subtype (e.g., [3H]-PGE2 for EP1, EP3; [3H]-Butaprost for EP2; [3H]-Iloprost for IP; etc.).

-

Data Analysis: Determine the Ki values for the test compound at each receptor subtype and calculate the selectivity ratio by dividing the Ki for the other prostanoid receptors by the Ki for the EP4 receptor.

Below is a workflow diagram for a typical EP4 receptor antagonist screening cascade.

EP4 Antagonist Screening Workflow

Conclusion

The exploration of diverse chemical scaffolds has led to the identification of potent and selective EP4 receptor antagonists. The structure-activity relationships highlighted in this guide provide a framework for the rational design of novel antagonists with improved therapeutic profiles. The detailed experimental protocols serve as a valuable resource for researchers in the field of GPCR drug discovery, facilitating the robust characterization of new chemical entities targeting the EP4 receptor. Continued research in this area holds promise for the development of innovative treatments for a range of inflammatory diseases, pain, and cancer.

References

- 1. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models [pubmed.ncbi.nlm.nih.gov]

- 9. A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]

- 11. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Cutting Edge of Inflammation and Oncology: A Technical Guide to the Discovery and Synthesis of Novel EP4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The E-prostanoid receptor 4 (EP4) has emerged as a pivotal target in drug discovery, playing a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer progression.[1] As a G-protein coupled receptor (GPCR) for prostaglandin E2 (PGE2), its activation triggers diverse downstream signaling cascades, making its antagonism a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of novel EP4 receptor antagonists, presenting key data, experimental methodologies, and a visual representation of the underlying biological pathways.

Core Signaling Pathways of the EP4 Receptor

The EP4 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins. Upon PGE2 binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.

However, the signaling repertoire of the EP4 receptor is more complex, also involving G-protein-independent pathways. The activated receptor can recruit β-arrestin, which not only desensitizes the G-protein-mediated signaling but also initiates its own signaling cascades, often involving MAP kinases like ERK. Furthermore, under certain cellular contexts, the EP4 receptor has been shown to couple to other G proteins, such as Gi, which can activate the PI3K/Akt signaling pathway. This multifaceted signaling underscores the importance of a thorough characterization of novel antagonists to understand their full pharmacological profile.

Quantitative Data for Novel EP4 Receptor Antagonists

The development of potent and selective EP4 receptor antagonists is a key focus of current research. The following tables summarize the in vitro and in vivo pharmacological data for several recently discovered novel antagonists.

Table 1: In Vitro Potency and Selectivity of Novel EP4 Receptor Antagonists

| Compound | Chemical Class | Target | Assay Type | IC50 (nM) | Ki (nM) | pA2 | Selectivity | Reference |

| Compound 36 | Indole-2-carboxamide | Human EP4 | cAMP Functional | 4.3 | 65.9 ± 20.4 | - | >1500-fold vs EP1, EP2, EP3 | [2] |

| L001 | Carboxamido-benzoic acid | Human EP4 | CRE Reporter | 7.29 ± 0.64 | - | - | Selective | [3][4] |

| CJ-042794 | Benzoic acid derivative | Human EP4 | Radioligand Binding | - | - | 8.5 (pKi) | >200-fold vs EP1, EP2, EP3 | [5] |

| Grapiprant | Piprant | Canine EP4 | Radioligand Binding | 35 ± 3.9 | 24 ± 2.7 | - | Selective | [6] |

| HL-43 | Small molecule | Not specified | Not specified | - | - | - | Selective | [7][8] |

Table 2: Pharmacokinetic Properties of Novel EP4 Receptor Antagonists

| Compound | Species | Administration | Oral Bioavailability (F%) | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | Reference |

| Compound 36 | Mouse | Oral | 76.1 | 2.5 | 1350 | 0.5 | [2] |

| Grapiprant | Dog | Oral | - | - | - | - | [9] |

| L001 | Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

A critical aspect of drug discovery is the robust and reproducible assessment of compound activity. Below are detailed methodologies for key experiments in the characterization of novel EP4 receptor antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the EP4 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Cell membrane preparation from the above cells.

-

[3H]-PGE2 (radioligand).

-

Test compounds (novel antagonists).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add the cell membrane preparation, [3H]-PGE2 (at a concentration close to its Kd), and the test compound at various concentrations.

-

For determining non-specific binding, add a high concentration of a known non-radiolabeled EP4 ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.[10][11]

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the PGE2-induced production of cAMP, providing a measure of its functional potency.

Objective: To determine the functional inhibitory potency (IC50) of a test compound.

Materials:

-

HEK293 or CHO-K1 cells expressing the human EP4 receptor.

-

PGE2 (agonist).

-

Test compounds (novel antagonists).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

-

96-well or 384-well plates.

-

Plate reader.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) in the presence of a phosphodiesterase inhibitor.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a concentration-response curve for the antagonist and determine its IC50 value.[12][13][14]

β-Arrestin Recruitment Assay

This assay assesses the potential for biased antagonism by measuring the inhibition of PGE2-induced β-arrestin recruitment to the EP4 receptor.

Objective: To determine if a test compound inhibits agonist-induced β-arrestin recruitment.

Materials:

-

Cell line co-expressing the EP4 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

PGE2 (agonist).

-

Test compounds (novel antagonists).

-

Cell culture medium.

-

Substrate for the reporter enzyme.

-

Luminometer or appropriate plate reader.

Procedure:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with different concentrations of the test compound.

-

Add PGE2 to stimulate β-arrestin recruitment.

-

Incubate to allow for receptor-β-arrestin interaction and reporter enzyme complementation.

-

Add the substrate for the reporter enzyme.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Determine the IC50 of the antagonist for the inhibition of β-arrestin recruitment.

Discovery and Synthesis Workflow

The discovery of novel EP4 receptor antagonists typically follows a structured workflow, from initial hit identification to lead optimization and preclinical development.

Synthesis of an Indole-2-carboxamide Based EP4 Antagonist (General Scheme)

A prominent class of novel EP4 antagonists is based on an indole-2-carboxamide scaffold. The general synthetic approach involves the initial formation of the indole ring, followed by functionalization at the 2- and 3-positions.

Step 1: Fischer Indole Synthesis: A substituted phenylhydrazine is reacted with an appropriate ketone or aldehyde (e.g., ethyl pyruvate) under acidic conditions to form the indole-2-carboxylate ester.

Step 2: N-Alkylation and C-3 Amination: The indole nitrogen is alkylated, and the C-3 position is subsequently coupled with an aromatic amine via a Buchwald-Hartwig amination reaction.[2]

Step 3: Ester Hydrolysis: The ester at the 2-position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

Step 4: Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final indole-2-carboxamide antagonist.[2]

This modular synthetic route allows for the exploration of a wide range of substituents at various positions of the indole scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

The discovery and development of novel EP4 receptor antagonists represent a vibrant and promising area of therapeutic research. The diverse signaling capabilities of the EP4 receptor necessitate a comprehensive pharmacological characterization of new chemical entities. The methodologies and data presented in this guide provide a framework for the identification and optimization of potent and selective EP4 antagonists with the potential to address significant unmet medical needs in inflammation, pain, and oncology.

References

- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]

- 5. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. galaxcommerce.com.br [galaxcommerce.com.br]

- 7. HL-43 | EP4 antagonist | Probechem Biochemicals [probechem.com]

- 8. A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to EP4 Receptor Antagonist Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies involved in the target validation of prostaglandin E2 receptor 4 (EP4) antagonists. The EP4 receptor, a G-protein coupled receptor, is a critical mediator of prostaglandin E2 (PGE2) signaling.[1][2] Elevated PGE2 levels are implicated in a variety of pathophysiological processes, including inflammation, pain, and cancer progression.[3] Consequently, the EP4 receptor has emerged as a promising therapeutic target.[4][5]

Rationale for Targeting the EP4 Receptor

The cyclooxygenase-2 (COX-2) enzyme is often upregulated in inflammatory conditions and tumors, leading to increased production of PGE2. PGE2 exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[6][7] While non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, they can cause significant side effects due to the broad inhibition of all prostanoids.[3] Targeting a specific downstream receptor like EP4 offers a more selective therapeutic approach.[4]

The EP4 receptor is particularly implicated in:

-

Oncology : Promoting tumor growth, metastasis, angiogenesis, and immunosuppression within the tumor microenvironment.[8][9]

-

Inflammation and Pain : Mediating inflammatory responses and pain signaling.[3][10]

-

Immuno-oncology : Suppressing the activity of key anti-tumor immune cells such as NK cells and CD8+ T cells.[11][12]

Validation of EP4 as a therapeutic target involves demonstrating that its inhibition by a selective antagonist can modify disease progression in a predictable and beneficial manner.

Signaling Pathways of the EP4 Receptor

Understanding the signaling cascades initiated by EP4 activation is fundamental to designing validation studies. The EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2][7] This activates Protein Kinase A (PKA) and other downstream effectors.[6] There is also evidence that EP4 can couple to Gαi or activate alternative pathways like the PI3K/Akt pathway.[1][2][8]

An EP4 antagonist is designed to competitively bind to the receptor and block the binding of PGE2, thereby preventing the initiation of these downstream signals.

Caption: PGE2-EP4 Receptor Signaling and Antagonist Inhibition.

Quantitative Data from Validation Studies

Target validation relies on robust quantitative data from a hierarchy of experimental systems, from in vitro assays to in vivo models.

| Compound | Assay Type | Target | IC50 (nM) | Selectivity vs. EP1, EP2, EP3 | Reference |

| Compound 36 | cAMP Functional Assay | Human EP4 | 4.3 | >10,000 nM | [9] |

| E7046 | cAMP Functional Assay | Human EP4 | 10.19 | >10,000 nM | [9] |

| L001 | CRE Luciferase Assay | Human EP4 | 7.29 | - | [13] |

| ZY001 | GloSensor cAMP Assay | Human EP4 | 0.51 | High (not quantified) | [14] |

| Compound 1 | Human Whole Blood Assay | Human EP4 | 123 | Selective (not quantified) | [3] |

| Compound 2 | Human Whole Blood Assay | Human EP4 | 123 | Selective (not quantified) | [3] |

IC50: The half-maximal inhibitory concentration, a measure of antagonist potency.

| Compound | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Compound 36 | CT-26 Syngeneic | Colon | Oral | Significant (better than E7046) | [15] |

| Compound 36 + Capecitabine | CT-26 Syngeneic | Colon | Oral | Up to 94.26% | [9][15] |

| L001 | Pan02 Metastatic | Pancreatic | - | Significant reduction in hepatic metastasis | [13] |

| RQ-15986 | C3L5 Syngeneic | Breast | - | Inhibition of tumor growth and metastasis | [8] |

| E7046 | CT26 Syngeneic | Colon | Oral | Potent antitumor efficacy | [12] |

Experimental Protocols for Target Validation

Detailed and reproducible protocols are essential for validating the EP4 receptor as a target.

A. cAMP Functional Assay

This is the primary assay to determine the potency of an EP4 antagonist.

-

Objective : To measure the ability of a compound to inhibit PGE2-induced cAMP production in cells overexpressing the human EP4 receptor.

-

Cell Line : HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).[9]

-

Protocol :

-

Cell Seeding : Plate HEK293-hEP4 cells in 96-well plates and incubate overnight.[16]

-

Compound Incubation : Pre-incubate cells with various concentrations of the EP4 antagonist or vehicle control.

-

Stimulation : Add a fixed concentration of PGE2 (typically at its EC80, the concentration that gives 80% of the maximal response) to stimulate cAMP production.

-

Lysis and Detection : After a defined incubation period, lyse the cells and measure intracellular cAMP levels. This is commonly done using a competitive enzyme immunoassay (EIA) or a luciferase-based biosensor (e.g., GloSensor).[14][17][18]

-

Data Analysis : Plot the cAMP concentration against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

B. Receptor Binding Assay

-

Objective : To determine the binding affinity of an antagonist to the EP4 receptor.

-

Method : Typically a radioligand binding assay using cell membranes prepared from HEK293-hEP4 cells and a radiolabeled PGE2 analog. The antagonist competes with the radioligand for binding, and the displacement is measured to calculate the Ki (inhibitory constant).

A. Syngeneic Tumor Models

These models are critical for evaluating the impact of EP4 antagonists on the tumor microenvironment in the context of a competent immune system.

-

Objective : To assess the anti-tumor efficacy of an EP4 antagonist alone or in combination with other therapies like chemotherapy or immunotherapy.[15]

-

Protocol :

-

Cell Implantation : Inject murine cancer cells (e.g., CT-26 colon carcinoma, 4T1 breast cancer) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).[9][11]

-

Tumor Growth : Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).

-

Treatment : Randomize mice into treatment groups (vehicle, EP4 antagonist, combination therapy). Administer compounds via the appropriate route (e.g., oral gavage) for a specified duration.[9]

-

Monitoring : Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis : At the end of the study, excise tumors for analysis. This can include flow cytometry to characterize immune cell infiltration (CD8+ T cells, MDSCs, macrophages), immunohistochemistry for target engagement markers, and gene expression analysis.[11]

-

Caption: Typical workflow for an in vivo syngeneic tumor model study.

B. Inflammatory Arthritis and Pain Models

-

Objective : To evaluate the anti-inflammatory and analgesic properties of EP4 antagonists.

-

Models :

-

Adjuvant-Induced Arthritis (AIA) in rats : A model of chronic inflammation.

-

Monoiodoacetate (MIA)-induced osteoarthritis in rats : A model for joint pain and degeneration.[3]

-

-

Readouts : Paw swelling, pain behavior (e.g., incapacitance testing), and histological analysis of joint damage.[3]

Conclusion

The validation of the EP4 receptor as a therapeutic target is a multi-faceted process that requires a combination of in vitro and in vivo studies. The data strongly indicate that selective EP4 antagonists can potently inhibit PGE2-driven signaling. In preclinical models, these antagonists have demonstrated significant efficacy in reducing tumor growth, metastasis, and inflammation.[8][15][19] The successful translation of these findings into clinical settings, such as the ongoing trials with compounds like E7046, underscores the therapeutic promise of targeting the EP4 receptor.[12][20] This guide provides a foundational framework for researchers aiming to contribute to this exciting area of drug discovery.

References

- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP4 as a Therapeutic Target for Aggressive Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]

- 8. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. caymanchem.com [caymanchem.com]

- 18. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]

- 19. A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jitc.bmj.com [jitc.bmj.com]

The Role of the EP4 Receptor in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) enzymes, is a key lipid mediator implicated in a myriad of physiological and pathological processes, including inflammation and cancer. Its effects are transduced by four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has emerged as a critical nexus in cancer biology, playing a multifaceted role in tumor initiation, progression, and metastasis. Upregulated in a wide array of malignancies, including breast, prostate, lung, and colon cancers, the EP4 receptor orchestrates a complex network of signaling pathways that drive cellular proliferation, invasion, angiogenesis, and immune evasion. This technical guide provides an in-depth exploration of the EP4 receptor's role in cancer progression, detailing its signaling mechanisms, summarizing key quantitative data, and providing protocols for its experimental investigation.

EP4 Receptor Signaling Pathways

The EP4 receptor, encoded by the PTGER4 gene, is a Gs protein-coupled receptor that, upon binding PGE2, initiates a cascade of intracellular signaling events. While classically associated with the activation of the cyclic AMP (cAMP) pathway, recent research has unveiled a more complex signaling network involving alternative pathways that contribute to its diverse pro-tumorigenic functions.

Canonical Gs-cAMP-PKA Signaling

The canonical signaling pathway initiated by EP4 receptor activation involves the coupling to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates a variety of downstream substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating the expression of genes involved in cell proliferation, survival, and inflammation.

Alternative Signaling Pathways

Beyond the canonical Gs-cAMP-PKA axis, the EP4 receptor can activate other signaling pathways that are critical for its role in cancer:

-

PI3K/Akt Pathway: The EP4 receptor can also couple to G-protein-coupled receptor kinases (GRKs) and recruit β-arrestin-1. This complex can act as a scaffold to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival, growth, and proliferation.

-

ERK/MAPK Pathway: Activation of the EP4 receptor can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is crucial for transmitting signals from the cell surface to the nucleus to control gene expression related to cell growth and division.

-

EGFR Transactivation: The EP4 receptor can transactivate the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in the development and progression of many cancers. This cross-talk between the GPCR and RTK signaling pathways amplifies the pro-tumorigenic signals.

-

NF-κB Signaling: The EP4 receptor has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.

Role of EP4 in Cancer Progression

The aberrant activation of EP4 signaling contributes to multiple hallmarks of cancer, promoting tumor growth, dissemination, and resistance to therapy.

Cell Proliferation and Survival

EP4 receptor signaling directly promotes cancer cell proliferation and survival. The activation of the cAMP/PKA/CREB pathway upregulates the expression of genes encoding cyclins and other cell cycle regulators, thereby driving cell cycle progression. Furthermore, the PI3K/Akt pathway, activated by EP4, is a potent pro-survival signal that inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins.

| Cancer Type | Experimental Model | EP4 Modulator | Effect on Proliferation/Survival | Quantitative Effect | Reference |

| Breast Cancer | MCF7-LTED cells | EP4 knockdown | Decreased estrogen-independent growth | - | |

| Prostate Cancer | PC-3 cells | ONO-AE3-208 (antagonist) | Inhibition of cell proliferation | - | |

| Colon Cancer | HCA-7 cells | L-161,982 (antagonist) | Inhibition of cell proliferation | IC50 ≈ 1 µM | |

| Pancreatic Cancer | Pan02, BxPC-3 cells | L001 (antagonist) | No effect on cell viability | - |

Invasion and Metastasis

A critical role of the EP4 receptor in cancer progression is its ability to promote cell invasion and metastasis. This is achieved through several mechanisms:

-

Increased Cell Migration: EP4 signaling enhances cancer cell motility, a prerequisite for invasion.

-

Extracellular Matrix (ECM) Degradation: The EP4 pathway upregulates the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, allowing cancer cells to invade surrounding tissues.

-

Epithelial-to-Mesenchymal Transition (EMT): EP4 signaling can induce EMT, a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.

| Cancer Type | Experimental Model | EP4 Modulator | Effect on Invasion/Metastasis | Quantitative Effect | Reference |

| Breast Cancer | 66.1, 410.4 cells (in vivo) | AH23848, ONO-AE3-208 (antagonists) | Reduced experimental metastasis | ~30.1% reduction with AH23848 | |

| Oral Squamous Carcinoma | HSC-3 cells (in vivo) | EP4 knockdown | Suppressed lung metastasis | Decreased number of metastatic colonies | |

| Pancreatic Cancer | Pan02 cells (in vivo) | L001 (antagonist) | Impaired hepatic metastasis | 80.57% reduction in luminescence signal | |

| Renal Carcinoma | - | EP4 knockdown | Abolished transendothelial migration | - |

Angiogenesis

Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. The EP4 receptor is a key promoter of tumor angiogenesis. PGE2, acting through EP4 receptors on endothelial cells, stimulates their proliferation, migration, and tube formation. Furthermore, EP4 signaling in cancer cells can upregulate the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).

| Cancer Type | Experimental Model | EP4 Modulator | Effect on Angiogenesis | Quantitative Effect | Reference |

| Breast Cancer | Syngeneic mouse model | Selective EP4 antagonist | Abrogated tumor angiogenesis | - | |

| Prostate Cancer | - | PGE2 | Induced angiogenesis | - |

Immune Suppression

The tumor microenvironment is often characterized by a state of immunosuppression that allows cancer cells to evade immune surveillance. The EP4 receptor plays a significant role in fostering this immunosuppressive milieu.

-

Inhibition of T-cell and NK cell function: PGE2, via the EP4 receptor, can directly suppress the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, two key components of the anti-tumor immune response.

-

Promotion of Myeloid-Derived Suppressor Cells (MDSCs): EP4 signaling promotes the expansion and function of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive activity.

-

Polarization of Macrophages: EP4 activation can skew macrophages towards an M2-like phenotype, which is associated with tumor promotion and immune suppression.

-

Induction of Regulatory T cells (Tregs): The PGE2-EP4 axis can promote the differentiation and function of Tregs, another key immunosuppressive cell type in the tumor microenvironment.

| Immune Cell Type | Experimental Model | EP4 Modulator | Effect on Immune Function | Quantitative Effect | Reference |

| NK Cells | Murine mammary tumor model | RQ-15986 (antagonist) | Protected NK cells from immunosuppression | - | |

| CD8+ T Cells | CT26 colon cancer model | E7046 (antagonist) | Increased frequency in tumors | Significant increase | |

| Macrophages | Gastric cancer mouse model | RQ-15986 (antagonist) | Released M2-like polarization | - |

Experimental Protocols

Investigating the role of the EP4 receptor in cancer requires a range of molecular and cellular biology techniques. This section provides detailed protocols for key experiments.

Western Blotting for EP4 and Downstream Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

Protocol:

-

Sample Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for EP4 or a downstream signaling protein (e.g., phospho-Akt, phospho-ERK) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

-

Immunohistochemistry for EP4 Expression in Tumor Tissues

Immunohistochemistry (IHC) is used to visualize the expression and localization of proteins within tissue sections.

Protocol:

-

Tissue Preparation:

-

Fix tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against EP4 overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Visualize the staining using a chromogen such as DAB.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Analysis:

-

Score the staining intensity and percentage of positive cells under a microscope.

-

In Vitro Cell Migration (Wound Healing) Assay

The wound healing assay is a simple and widely used method to study cell migration in vitro.

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well plate and grow to confluence.

-

-

Wound Creation:

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

-

Treatment:

-

Wash the cells to remove debris and add fresh media with or without the EP4 modulator.

-

-

Image Acquisition:

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).

-

-

Analysis:

-

Measure the area of the wound at each time point and calculate the percentage of wound closure.

-

In Vivo Metastasis Assay

In vivo metastasis assays are used to evaluate the metastatic potential of cancer cells in an animal model.

Protocol:

-

Cell Preparation:

-

Harvest cancer cells expressing a reporter gene (e.g., luciferase).

-

-

Cell Injection:

-

Inject the cells into the tail vein (for experimental metastasis) or orthotopically into the relevant organ (for spontaneous metastasis) of immunocompromised mice.

-

-

Treatment:

-

Administer the EP4 antagonist or vehicle control to the mice according to the desired schedule.

-

-

Monitoring Metastasis:

-

Monitor the development of metastases using in vivo imaging (e.g., bioluminescence imaging).

-

-

Endpoint Analysis:

-

At the end of the study, harvest organs (e.g., lungs) and count the number of metastatic nodules.

-

Perform histological analysis to confirm the presence of metastases.

-

EP4 Receptor as a Therapeutic Target

The central role of the EP4 receptor in driving multiple aspects of cancer progression makes it an attractive therapeutic target. The development of selective EP4 receptor antagonists offers a promising strategy to inhibit tumor growth and metastasis while potentially overcoming the limitations of non-selective COX inhibitors.

| Antagonist | Target | Highest Development Stage (Oncology) |

| E7046 (Adooq Bioscience) | EP4 | Phase I |

| RQ-15986 (RaQualia Pharma) | EP4 | Preclinical |

| ONO-AE3-208 (Ono Pharmaceutical) | EP4 | Preclinical |

| L-161,982 | EP4 | Preclinical |

| AH23848 | EP4/DP1 | Preclinical |

| GW627368X | EP4 | Preclinical |

Several EP4 antagonists have entered early-phase clinical trials for various solid tumors. A first-in-human phase I study of E7046 in patients with advanced solid tumors demonstrated a manageable safety profile and signs of immunomodulatory activity. Another phase Ib/IIa trial is investigating the combination of the EP4 antagonist grapiprant with the PD-1 inhibitor pembrolizumab in patients with microsatellite stable colorectal cancer.

Conclusion

The EP4 receptor stands as a pivotal mediator of prostaglandin E2-driven cancer progression. Its activation triggers a complex network of signaling pathways that converge to promote cell proliferation, survival, invasion, metastasis, angiogenesis, and immune suppression. The wealth of preclinical data supporting the anti-tumor efficacy of EP4 receptor antagonists has paved the way for their clinical investigation. As our understanding of the intricate role of the EP4 receptor in the tumor microenvironment continues to grow, so too does the potential for developing novel and effective therapeutic strategies that target this critical signaling axis. Further research, particularly well-designed clinical trials, will be crucial to fully elucidate the therapeutic utility of EP4 receptor antagonism in the fight against cancer.

The Role of EP4 Receptor Antagonists in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. A key mediator in this complex interplay is Prostaglandin E2 (PGE2), which exerts its potent immunosuppressive effects through various receptors, most notably the EP4 receptor. This technical guide provides an in-depth exploration of the role of EP4 receptor antagonists in reprogramming the TME from an immunosuppressive to an immune-active state. We will delve into the core mechanisms of action, present quantitative data from preclinical and clinical studies, detail key experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance novel immuno-oncology therapies.

Introduction: The EP4 Receptor as a Critical Node in the Tumor Microenvironment

The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in a variety of cancers, leading to elevated production of PGE2 within the TME.[1][2] PGE2, in turn, binds to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][3] Of these, the EP4 receptor has emerged as a pivotal player in cancer progression due to its widespread expression on both tumor cells and a diverse range of immune cells.[4][5] Activation of the EP4 receptor by PGE2 triggers a cascade of signaling events that collectively create an immunosuppressive milieu, facilitating tumor growth, invasion, and metastasis.[1][3][6]

Selective blockade of the EP4 receptor with small molecule antagonists offers a promising therapeutic strategy to counteract PGE2-mediated immunosuppression and enhance anti-tumor immunity.[3][6] These antagonists have demonstrated the potential to be used as monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors, to improve patient outcomes.[3][6]

Mechanism of Action: How EP4 Receptor Antagonists Remodel the TME

EP4 receptor antagonists exert their anti-tumor effects through a multi-pronged approach that involves both direct actions on cancer cells and, more critically, the modulation of various immune cell populations within the TME.

Reversal of Immune Suppression

High levels of PGE2 in the TME suppress the activity of key anti-tumor immune cells. EP4 antagonists can reverse these effects:

-

Natural Killer (NK) Cells: PGE2, acting through the EP4 receptor on NK cells, inhibits their cytotoxic function.[2] EP4 antagonists can restore NK cell lytic activity, a crucial component of the innate immune response against tumors.[2]

-

Dendritic Cells (DCs): PGE2 impairs the maturation and antigen-presenting capacity of DCs.[3] By blocking EP4 signaling, antagonists can promote DC maturation and enhance their ability to prime anti-tumor T cells.[7]

-

Myeloid-Derived Suppressor Cells (MDSCs): PGE2 promotes the expansion and immunosuppressive function of MDSCs.[7] EP4 antagonists can inhibit the differentiation and function of these cells, thereby reducing their ability to suppress T cell responses.[8]

-

Macrophages: PGE2 can polarize macrophages towards an M2-like, pro-tumoral phenotype. EP4 blockade can shift the balance towards a more pro-inflammatory, anti-tumoral M1-like phenotype.[8]

-

T Cells: PGE2 directly suppresses the proliferation and effector function of CD8+ T cells.[7] EP4 antagonists can enhance T cell activation and infiltration into the tumor.[7]

Direct Effects on Tumor Cells

While the primary anti-tumor activity of EP4 antagonists is believed to be immune-mediated, they can also have direct effects on cancer cells. The EP4 receptor is often overexpressed on tumor cells and its activation can promote:

-

Proliferation and Survival: EP4 signaling can activate pro-survival pathways such as PI3K/Akt.[9]

-

Invasion and Metastasis: EP4 activation has been linked to increased cell migration and invasion.[1][10]

Quantitative Data on EP4 Receptor Antagonists

A growing body of preclinical and clinical evidence supports the therapeutic potential of EP4 receptor antagonists. The following tables summarize key quantitative data for several prominent antagonists.

Table 1: Preclinical Efficacy of EP4 Receptor Antagonists

| Antagonist | Cancer Model | Key Findings | Reference |

| RQ-15986 | Murine Mammary Carcinoma (66.1 cells) | Daily treatment resulted in an ~50% reduction in tumor volume. Spontaneous lung metastases were reduced by 44%. | [2] |

| Inflammation-related Colorectal Tumorigenesis (APC-mutant rats) | Significantly inhibited the development of colorectal tumors. Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1). | [11][12] | |

| E7046 | Syngeneic Mouse Tumor Models (e.g., CT26 colon cancer) | Reduced tumor growth and rejected established tumors in a CD8+ T cell and myeloid cell-dependent manner. | [8] |

| ONO-AE3-208 | Prostate Cancer (PC3 cells) | Suppressed in vitro cell invasion and migration in a dose-dependent manner. Suppressed in vivo bone metastasis. | [10] |

| Breast Cancer | Reduced metastasis to a comparable degree as the COX inhibitor indomethacin. | [13] | |

| L001 | Pancreatic Cancer (Pan02 cells) | Exhibited remarkably anti-metastasis activity in a hepatic metastasis model. | [14] |

Table 2: Clinical Trial Data for EP4 Receptor Antagonists

| Antagonist | Trial Identifier | Cancer Type | Key Findings | Reference |

| E7046 | NCT02540291 | Advanced Solid Tumors | Best overall response of stable disease was observed in 23% of patients. Manageable tolerability. | [15][16] |

| Vorbipiprant (CR6086) + Balstilimab (anti-PD-1) | Phase Ib/IIa | Refractory Microsatellite-Stable Metastatic Colorectal Cancer | Disease Control Rate (DCR) of 50%. Overall Response Rate (ORR) of 11%. Median Overall Survival (OS) of 14.2 months. | [17][18][19] |

Key Experimental Protocols

This section provides an overview of essential methodologies for evaluating the efficacy and mechanism of action of EP4 receptor antagonists.

In Vivo Efficacy Studies in Syngeneic Mouse Models

Objective: To assess the anti-tumor efficacy of an EP4 receptor antagonist as a single agent or in combination with other therapies.

Methodology:

-

Cell Culture and Implantation:

-

Culture a relevant syngeneic tumor cell line (e.g., CT26 for colon cancer, 4T1 for breast cancer) in appropriate media.

-

Harvest and resuspend cells in a suitable vehicle (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

-

-

Treatment Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer the EP4 receptor antagonist via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The vehicle control group should receive the same volume of the vehicle.

-

For combination studies, administer the second agent (e.g., an anti-PD-1 antibody via intraperitoneal injection) according to its established protocol.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status.

-

-

Endpoint Analysis:

-

Euthanize mice when tumors reach a predetermined endpoint (e.g., maximum size allowed by institutional guidelines or signs of morbidity).

-

Excise tumors for downstream analysis (e.g., immune cell infiltration, gene expression).

-

If applicable, harvest organs (e.g., lungs, liver) to assess metastasis.

-

Quantification of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell composition within the tumor microenvironment following treatment with an EP4 receptor antagonist.

Methodology:

-

Tumor Dissociation:

-

Excise tumors from treated and control mice at the study endpoint.

-

Mince the tumors into small pieces and digest them using an enzymatic solution (e.g., collagenase and DNase) to obtain a single-cell suspension.[20]

-

Filter the cell suspension through a cell strainer to remove debris.

-

-

Flow Cytometry:

-

Stain the single-cell suspension with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, F4/80 for macrophages, Gr-1 for myeloid cells).

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage and absolute number of different immune cell populations within the tumor.

-

-

Immunohistochemistry (IHC) / Immunofluorescence (IF):

-

Fix excised tumors in formalin and embed them in paraffin.

-

Section the paraffin-embedded tumors and stain them with antibodies against specific immune cell markers.

-

Visualize and quantify the stained cells using microscopy and image analysis software.[21] This method provides spatial information about the location of immune cells within the tumor.

-

In Vitro Assays for Immune Cell Function

Objective: To assess the direct effects of EP4 receptor antagonists on the function of specific immune cells.

Methodology:

-

NK Cell Cytotoxicity Assay:

-

Isolate NK cells from splenocytes of healthy mice.

-

Co-culture the NK cells with a target tumor cell line (e.g., YAC-1) at different effector-to-target ratios.

-

Include treatment groups with PGE2 alone, the EP4 antagonist alone, and PGE2 in combination with the EP4 antagonist.

-

Measure target cell lysis using a standard method, such as a chromium-51 release assay or a non-radioactive lactate dehydrogenase (LDH) release assay.

-

-

T Cell Proliferation Assay:

-

Isolate T cells from the spleen or lymph nodes of mice.

-

Stimulate the T cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of PGE2 and/or the EP4 antagonist.

-

Measure T cell proliferation using methods such as CFSE dilution by flow cytometry or a BrdU incorporation assay.

-

Signaling Pathways and Visualizations

The signaling cascade initiated by the binding of PGE2 to the EP4 receptor is complex and involves multiple downstream effectors. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

The Canonical EP4 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]

- 8. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 10. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of a selective prostaglandin E2 receptor antagonist RQ-15986 on inflammation-related colon tumorigenesis in APC-mutant rats | PLOS One [journals.plos.org]

- 12. journals.plos.org [journals.plos.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]

- 15. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. cdn.indicalab.com [cdn.indicalab.com]

Preclinical Pharmacology of EP4 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of E-type prostanoid receptor 4 (EP4) antagonists. The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is a key mediator in various physiological and pathological processes, including inflammation, pain, and cancer.[1] Consequently, the development of selective EP4 antagonists has emerged as a promising therapeutic strategy for a range of diseases. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts in EP4 Receptor Antagonism

The mechanism of action of EP4 antagonists lies in their ability to selectively bind to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2.[1] This blockade inhibits the downstream signaling cascades initiated by PGE2, which are heavily implicated in inflammation, pain sensitization, and tumor progression.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thereby reduce the production of all prostaglandins, EP4 antagonists offer a more targeted approach with a potentially improved safety profile.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for several notable EP4 receptor antagonists.

Table 1: In Vitro Potency and Selectivity of EP4 Receptor Antagonists

| Compound | Species | Assay Type | Ki (nM) | IC50 (nM) | pA2 | Selectivity Profile |

| Grapiprant (CJ-023,423) | Human | Radioligand Binding | 13 ± 4 | - | - | Highly selective for EP4 over other prostanoid receptors.[3] |

| Rat | Radioligand Binding | 20 ± 1 | - | - | ||

| Dog | Radioligand Binding | 24 ± 2.7 | 35 ± 3.9 | - | ||

| Human | cAMP Functional Assay | - | - | 8.3 ± 0.03 | ||

| Rat | cAMP Functional Assay | - | - | 8.2 ± 0.2 | ||

| E7046 (Ericanimod) | Human | cAMP Functional Assay | - | 13.5 | - | >1500-fold selectivity for EP4 over EP2. |

| ONO-AE3-208 | Human | Radioligand Binding | 1.3 | - | - | High affinity and selectivity for EP4 (Ki values for EP3, FP, and TP are 30, 790, and 2400 nM, respectively; no affinity for EP1, EP2, DP, or IP receptors at >10 µM). |

| Compound 36 | Human | cAMP Functional Assay | - | 13.5 | - | |

| ZY001 | Human | cAMP Functional Assay | - | 0.51 ± 0.02 | - | High selectivity. |

| ACT-1002-4391 (Dual EP2/EP4 Antagonist) | Human | Functional Assay | - | 22.2 (EP4) | - | Dual antagonist with an IC50 of 10.1 nM for EP2.[4] |

| Mouse | Functional Assay | - | 3.26 (EP4) | - | Dual antagonist with an IC50 of 20.5 nM for EP2.[4] |

Table 2: In Vivo Efficacy of EP4 Receptor Antagonists

| Compound | Animal Model | Indication | Dose | Route of Administration | Key Findings |

| Grapiprant (CJ-023,423) | Rat Carrageenan-induced Paw Edema | Inflammation | Not specified | Oral | Dose-dependent inhibition of foot swelling.[5] |

| Rat Freund's Adjuvant-induced Arthritis | Inflammatory Pain | Not specified | Oral | Significantly reversed chronic inflammatory pain.[5] | |

| Rat PGE2-induced Thermal Hyperalgesia | Pain | ED50 = 12.8 mg/kg | Oral | Significantly reduced thermal hyperalgesia.[3] | |

| E7046 (Ericanimod) | Mouse CT26 Colon Cancer | Cancer | 150 mg/kg | Not specified | Showed anti-tumor efficacy.[6] |

| ONO-AE3-208 | Mouse PC3 Prostate Cancer Bone Metastasis | Cancer | Not specified | Not specified | Suppressed bone metastasis.[7] |

| Compound 36 | Mouse CT-26 Colon Cancer Xenograft | Cancer | 75 mg/kg | Not specified | 32.0% Tumor Growth Inhibition (TGI).[6] |

| 150 mg/kg | 51.78% TGI.[6] | ||||

| Combination with Capecitabine | 150 mg/kg | Up to 94.26% TGI.[6] | |||

| AAT-008 | Murine Colon Cancer | Cancer (Radiosensitizer) | Not specified | Not specified | Enhanced the anti-tumor effect of radiotherapy.[8] |

| Vorbipiprant | Murine MSS Colorectal Cancer | Cancer (with PD-1 Blockade) | Not specified | Not specified | Reverted intrinsic resistance to immune checkpoint inhibitors.[9] |

Table 3: Preclinical Pharmacokinetics of EP4 Receptor Antagonists

| Compound | Species | Bioavailability (F%) | Half-life (t1/2) | Key Notes |

| Grapiprant | Dog | Not specified | Not specified | Estimated efficacious oral dose of 1.3-1.7 mg/kg once daily. |

| E7046 (Ericanimod) | Human | Not specified | 12 hours | Drug exposure increased dose-dependently from 125 to 500 mg.[10][11][12] |

| Compound 36 | Not specified | 76% | Not specified | Good oral bioavailability.[6][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the characterization of EP4 receptor antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for the EP4 receptor.

-

Membrane Preparation: Cell membranes expressing the EP4 receptor are prepared from recombinant cell lines (e.g., HEK293 or CHO cells) or tissues.

-

Incubation: Membranes are incubated with a radiolabeled ligand that binds to the EP4 receptor (e.g., [3H]-PGE2) and varying concentrations of the unlabeled antagonist.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block PGE2-induced activation of the Gs-coupled EP4 receptor, which leads to the production of cyclic AMP (cAMP).

-

Cell Culture: Cells stably expressing the EP4 receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the EP4 antagonist.

-

Stimulation: Cells are then stimulated with a fixed concentration of PGE2 (typically the EC80) to induce cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The IC50 value, representing the concentration of antagonist that inhibits 50% of the PGE2-induced cAMP production, is determined. The pA2 value, a measure of antagonist potency, can also be calculated.[14]

In Vivo Models

Inflammation Models:

-

Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a rodent, inducing an acute inflammatory response characterized by swelling. The EP4 antagonist is administered prior to or after the carrageenan injection, and the degree of paw swelling is measured over time to assess the anti-inflammatory effect.[5]

-

Adjuvant-Induced Arthritis (AIA): A complete Freund's adjuvant is injected to induce a systemic inflammatory response resembling rheumatoid arthritis. The antagonist is administered daily, and disease progression is monitored by measuring paw swelling, joint damage, and inflammatory markers.[5]

Pain Models:

-

PGE2-Induced Hyperalgesia: PGE2 is injected into the paw to induce hypersensitivity to thermal or mechanical stimuli. The antagonist is administered, and the withdrawal threshold to the stimulus is measured to assess analgesic activity.[3]

-

Neuropathic Pain Models (e.g., Spinal Nerve Ligation): A nerve injury is surgically induced to create a model of chronic neuropathic pain. The antagonist's ability to alleviate mechanical allodynia (pain from a non-painful stimulus) is assessed.[15]

Cancer Models:

-